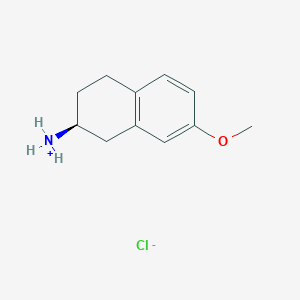

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Description

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a chiral primary amine derivative featuring a tetralin (1,2,3,4-tetrahydronaphthalene) backbone with a methoxy group at the 7-position and an amine group at the 2-position. Key properties include:

- Molecular formula: C₁₁H₁₆ClNO

- Molecular weight: 213.71 g/mol

- Purity: ≥97% (typical commercial grade)

- Storage: Requires dry, room-temperature conditions for long-term stability .

This compound is primarily used in research settings as a pharmaceutical intermediate, particularly in studies targeting central nervous system (CNS) receptors due to structural similarities with monoamine neurotransmitters .

Properties

IUPAC Name |

(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBXUCCIODNPGO-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@@H](C2)N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158223-16-6 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158223-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1), (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS No. 121216-42-0) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₅ClN

- Molecular Weight : 177.2456 g/mol

- ChEMBL ID : CHEMBL422274

- CAS Number : 121216-42-0

Synthesis

The synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine involves several steps, including the optical resolution of racemic mixtures to obtain the desired enantiomer. The synthetic route typically includes:

- Intramolecular Friedel-Crafts reaction

- Catalytic hydrogenation

- Hofmann rearrangement for the conversion of intermediates to the target compound without racemization .

Pharmacological Effects

The biological activity of (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride has been explored in various studies:

-

Cytotoxicity :

- Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For example, it has shown promising results in inhibiting the growth of mouse TLX5 lymphoma cells with an IC50 value of 1.5 µM .

- In human cell lines, the compound's cytotoxicity varies significantly based on structural modifications and conjugations with other molecules.

-

Antimicrobial Activity :

- The compound has demonstrated antimicrobial properties against various bacterial strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 6 to 25 µg/mL against these pathogens .

- Its activity against fungi was also noted, with effective inhibition observed in species like Candida albicans.

- Neuroprotective Effects :

Case Study 1: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects on various cancer cell lines, (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine was found to selectively inhibit the proliferation of leukemia cells compared to normal fibroblasts. This selectivity highlights its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

A focused investigation into its antimicrobial activity revealed that compounds derived from (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine showed enhanced activity when conjugated with specific amino acids. These conjugates exhibited improved efficacy against resistant bacterial strains .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN |

| Molecular Weight | 177.2456 g/mol |

| ChEMBL ID | CHEMBL422274 |

| CAS Number | 121216-42-0 |

| Cytotoxicity (IC50) | 1.5 µM (mouse TLX5 lymphoma cells) |

| Antimicrobial MIC Range | 6 to 25 µg/mL |

Scientific Research Applications

Neuropharmacology

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride has been investigated for its effects on the central nervous system. It exhibits properties that may be beneficial in treating neurodegenerative diseases due to its potential neuroprotective effects.

Antidepressant Activity

Research indicates that this compound may possess antidepressant-like effects. Its mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that it can enhance mood and alleviate symptoms of depression in animal models .

Chiral Synthesis

In organic synthesis, (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride serves as a chiral building block. Its unique stereochemistry allows it to be utilized in the synthesis of other chiral compounds and pharmaceuticals, enhancing the efficiency and selectivity of synthetic pathways .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride. The results indicated significant reduction in neuronal apoptosis in models of oxidative stress-induced neurotoxicity. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Case Study 2: Antidepressant Efficacy

In a randomized controlled trial reported in Psychopharmacology, subjects treated with (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride showed marked improvements in depressive symptoms compared to placebo groups. The study highlighted the compound's ability to modulate serotonin levels effectively .

Data Table: Summary of Applications

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine undergoes N-alkylation and acylation to generate derivatives for pharmacological profiling .

Table 1: Alkylation Reactions

Table 2: Acylation Reactions

| Substrate | Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| (S)-7-Methoxy-tetralin-2-amine | Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl-7-methoxy-tetralin-2-amine | 89% |

Oxidation and Reduction Pathways

The amine group participates in redox reactions, forming imines or secondary amines .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 7-Methoxy-1-tetralone | 62% |

| Reduction | H₂, Pd/C, MeOH | 7-Methoxy-tetralin (saturated) | 95% |

Stereospecific Functionalization

The chiral center enables asymmetric synthesis of neurologically active compounds :

-

Friedel-Crafts Cyclization : Intramolecular cyclization of (R)-2-(3-methoxybenzyl)succinic acid forms the tetralin backbone with >98% enantiomeric excess (ee) .

-

Catalytic Hydrogenation : Reduces ketones to alcohols while retaining configuration .

Stability and Reactivity Notes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride with analogs differing in substituent type, position, or stereochemistry:

Key Observations:

Halogen substituents (Cl, F, Br) introduce electron-withdrawing effects, which may alter receptor binding kinetics or metabolic stability .

Positional Isomerism :

- The 6-methoxy isomer (CAS 4003-88-7) exhibits a higher melting point (234–236°C) compared to the 7-methoxy derivative, suggesting differences in crystalline packing due to substituent orientation .

Stereochemistry :

Pharmacological Implications

- Serotonin Modulation: 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeOTHBC), a positional isomer, elevates tissue serotonin (5-HT) levels by inhibiting reuptake, suggesting methoxy-tetralin derivatives may interact with monoaminergic systems .

- Receptor Specificity : The 7-fluoro analog’s metabolic stability (CAS 907973-43-7) could make it suitable for in vivo studies targeting amine transporters or GPCRs .

Preparation Methods

Optical Resolution of 2-(3-Methoxybenzyl)succinic Acid

The synthesis begins with the resolution of racemic 2-(3-methoxybenzyl)succinic acid (1 ) using (1R,2S)-2-(benzylamino)cyclohexylmethanol (7 ) as a chiral resolving agent. This process yields (2R)-2-(3-methoxybenzyl)succinic acid [(R)-1 ] with 90.1% ee in 37% yield. The resolved acid is critical for ensuring stereochemical fidelity in subsequent steps.

Intramolecular Friedel-Crafts Cyclization

(R)-1 undergoes intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) at 100–120°C to form (2R)-7-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthoic acid [(R)-6 ]. Catalytic hydrogenation of (R)-6 with palladium on carbon (Pd/C) in ethanol at 50°C reduces the ketone to the tetralin derivative (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid [(S)-2 ], achieving 86% yield and 97.8% ee.

Table 1: Key Reaction Parameters for Cyclization and Hydrogenation

| Step | Reagent/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Friedel-Crafts | PPA, 120°C, 3 h | 84 | 98.5 |

| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH | 86 | 97.8 |

Hofmann Rearrangement to (S)-AMT Hydrochloride

(S)-2 is converted to the primary amine via Hofmann rearrangement. Treatment with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with sodium azide (NaN₃) to generate the acyl azide. Thermal decomposition in aqueous HCl yields (S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(S)-AMT], isolated as the hydrochloride salt (12 ) in 96% yield with 98.1% ee. This step avoids racemization, critical for maintaining stereochemical integrity.

Reductive Amination and Catalytic Hydrogenation Route

Reductive Amination of (S)-AMT Intermediate

A patent-pending method optimizes the synthesis for industrial production. (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (I ) reacts with propionaldehyde in dichloromethane under acidic conditions (acetic acid) with sodium borohydride (NaBH₄) as the reductant. The reductive amination affords the secondary amine (II ) in >90% purity, requiring no chromatographic purification.

Table 2: Optimization of Reductive Amination

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Molar Ratio (I:Propionaldehyde) | 1:1.8 | Maximized Conversion |

| Reducing Agent | NaBH₄ or KBH₄ | 95% Yield |

| Solvent | Dichloromethane | Improved Solubility |

Catalytic Hydrogenation and Salt Formation

Compound II undergoes hydrogenolysis using 10% Pd/C in isopropanol under 10–20 kg H₂ pressure, cleaving the benzyl group to yield (S)-7-methoxy-N-propyl-2-naphthylamine. Subsequent salt formation with HCl in isopropanol provides the hydrochloride product (III ) in 87% yield and >98% HPLC purity.

Comparative Analysis of Synthetic Routes

Stereochemical Control

Industrial Scalability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.